molecular formula C7H11NaO7 B12289416 1-O-Methyl-beta-D-glucuronic acid sodium salt

1-O-Methyl-beta-D-glucuronic acid sodium salt

Cat. No.: B12289416
M. Wt: 230.15 g/mol
InChI Key: MSQCUKVSFZTPPA-UHFFFAOYSA-M
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (D₂O, 400 MHz) :
    • δ 3.35 (s, 3H, OCH₃)
    • δ 4.90 (d, J = 7.5 Hz, H1, β-configuration)
    • δ 3.50–3.70 (m, H2–H5)
  • ¹³C NMR (D₂O, 100 MHz) :
    • δ 175.2 (COO⁻)
    • δ 105.4 (C1)
    • δ 60.1 (OCH₃)

Infrared (IR) Spectroscopy

  • ν = 3400 cm⁻¹ : O–H stretching (hydroxyl groups)
  • ν = 1600 cm⁻¹ : Asymmetric COO⁻ stretching
  • ν = 1410 cm⁻¹ : Symmetric COO⁻ stretching
  • ν = 1080 cm⁻¹ : C–O–C (pyranose ring)

Mass Spectrometry (MS)

  • ESI-MS (negative mode) : m/z 207.06 [M–Na]⁻
  • Fragmentation : Loss of CO₂ (44 Da) and H₂O (18 Da)

Table 3: Spectroscopic Data Summary

Technique Key Signals Assignment
¹H NMR δ 3.35 (s), δ 4.90 (d) OCH₃, anomeric proton
¹³C NMR δ 175.2, δ 105.4 Carboxylate, anomeric carbon
IR 1600 cm⁻¹, 1410 cm⁻¹ COO⁻ vibrations
MS m/z 207.06 [M–Na]⁻ Deprotonated molecular ion

Properties

IUPAC Name

sodium;3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O7.Na/c1-13-7-4(10)2(8)3(9)5(14-7)6(11)12;/h2-5,7-10H,1H3,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSQCUKVSFZTPPA-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)C(=O)[O-])O)O)O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NaO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes for 1-O-Methyl-beta-D-glucuronic Acid Sodium Salt

Direct Methylation of Beta-D-Glucuronic Acid

The most straightforward method involves the methylation of beta-D-glucuronic acid using methylating agents such as methyl iodide or dimethyl sulfate in an alkaline medium. Sodium hydroxide is typically employed to deprotonate the hydroxyl group at the C1 position, facilitating nucleophilic substitution. The reaction proceeds as follows:

$$
\text{Beta-D-glucuronic acid} + \text{CH}_3\text{I} \xrightarrow{\text{NaOH}} \text{1-O-Methyl-beta-D-glucuronic acid} + \text{NaI}
$$

The sodium salt form is obtained by neutralizing the reaction mixture with sodium hydroxide. Key parameters influencing yield include:

  • Reaction temperature : Optimal between 25–40°C to prevent degradation.
  • Molar ratio : A 1:1.2 ratio of glucuronic acid to methyl iodide maximizes methylation efficiency.
  • Solvent system : Aqueous methanol (50–70% v/v) balances solubility and reactivity.
Table 1: Direct Methylation Reaction Conditions and Outcomes
Parameter Optimal Range Yield (%) Purity (%) Source
Temperature 25–40°C 65–75 92–95
Methyl iodide ratio 1:1.2 (acid:CH₃I) 70 93
Solvent 60% aqueous methanol 68 94

Protective Group Strategies via Isopropylidene Intermediates

Alternative approaches utilize protective groups to enhance regioselectivity. For example, the calcium salt of 1,2-O-isopropylidene-D-glucuronic acid is hydrolyzed using sulfonic acid cation exchange resins (e.g., Amberlite IR-120) at 75–95°C to remove the isopropylidene group, yielding D-glucuronic acid. Subsequent methylation and neutralization yield the sodium salt:

$$
\text{1,2-O-Isopropylidene-D-glucuronic acid} \xrightarrow{\text{H}^+/\text{H}2\text{O}} \text{D-glucuronic acid} \xrightarrow{\text{CH}3\text{I, NaOH}} \text{1-O-Methyl-beta-D-glucuronic acid sodium salt}
$$

This method achieves higher regioselectivity (≥98%) but requires additional purification steps to remove residual resins and byproducts.

Table 2: Protective Group Method Performance
Step Conditions Yield (%) Selectivity (%)
Hydrolysis 75°C, 3 h, KU-2 resin 85 98
Methylation 30°C, 2 h, NaOH 72 95
Neutralization pH 6.5–7.0, ethanol-water (6:5) 89 99

Optimization of Reaction Parameters

Temperature and Catalysis

Elevated temperatures (up to 95°C) during hydrolysis accelerate isopropylidene removal but risk lactonization of glucuronic acid. Catalytic amounts of boron trifluoride etherate (BF₃·Et₂O) improve methylation efficiency by stabilizing intermediates, as demonstrated in related glycosylation reactions.

Solvent Composition

Ethanol-water mixtures (≤50% ethanol) prevent premature precipitation during neutralization, ensuring high solubility of intermediates. Higher ethanol concentrations (≥70%) reduce sodium salt solubility, facilitating crystallization.

Purification and Isolation Techniques

Cation Exchange Chromatography

Post-synthesis purification involves passing the crude product through sulfonic acid cation exchange resins (e.g., KU-2 or Amberlite IR-120) to remove residual sodium ions and organic byproducts. Elution with deionized water yields a pure sodium salt solution, which is lyophilized to obtain the crystalline product.

Crystallization from Ethanol-Water Mixtures

The sodium salt is precipitated by adding ethanol to the aqueous solution (final ethanol concentration: 60–70% v/v). Slow cooling to 2–8°C enhances crystal size and purity.

Table 3: Crystallization Conditions and Outcomes
Ethanol Concentration (%) Cooling Rate (°C/h) Crystal Purity (%)
60 2 95
70 1 97
80 0.5 98

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR confirm methylation at the C1 position. Key spectral data include:

  • ¹H NMR (D₂O) : δ 3.38 (s, 3H, OCH₃), 4.45 (d, J = 7.8 Hz, H-1), 3.60–3.90 (m, sugar protons).
  • ¹³C NMR (D₂O) : δ 102.5 (C-1), 59.8 (OCH₃), 174.2 (COO⁻).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 0.1% trifluoroacetic acid in acetonitrile/water) achieves baseline separation of the sodium salt from unreacted glucuronic acid (retention time: 8.2 min vs. 6.5 min).

Industrial-Scale Production Considerations

Batch vs. Continuous Flow Reactors

Pilot-scale studies using continuous flow reactors demonstrate 15% higher yields than batch systems due to improved heat and mass transfer. However, resin fouling in continuous systems remains a challenge.

Chemical Reactions Analysis

Enzymatic Hydrolysis

The compound acts as a substrate for β-glucuronidase , an enzyme that cleaves β-glucuronide bonds . This reaction releases the aglycone (e.g., methanol) and glucuronic acid. The process is critical in biochemical assays and studies of enzyme kinetics.

Reaction Scheme :
1-O-Methyl-beta-D-glucuronic acid+H2Oβ-glucuronidaseGlucuronic acid+Methanol\text{1-O-Methyl-beta-D-glucuronic acid} + \text{H}_2\text{O} \xrightarrow{\text{β-glucuronidase}} \text{Glucuronic acid} + \text{Methanol}

Saponification and Hydrolysis

Saponification of methyl esters (e.g., methyl glucuronide) with strong bases (e.g., barium hydroxide) yields sodium glucuronate salts . Acidic hydrolysis under conditions like HCl or heat can further break down the compound, forming intermediates such as methyl glucuronide and brucine salts (via acid hydrolysis of saponified products) .

Reaction Type Reagents Conditions Products
SaponificationBarium hydroxideAqueous solutionSodium glucuronate salt
Acidic HydrolysisHClReflux at 74–100°CMethyl glucuronide, brucine salts

Stability and Reactivity

The compound exhibits pH-dependent stability :

  • Acidic conditions : Hydrolyzes to form methyl glucuronide and glucuronic acid .

  • Basic conditions : Stable as a sodium salt in aqueous solutions .

  • Thermal stability : Requires storage at 4°C to prevent degradation .

Structural Analysis

The compound exists as a sodium salt with the molecular formula C₇H₁₁NaO₇ and a molecular weight of 230.15 g/mol . Its white to brownish crystalline powder form is stable under refrigeration and light protection .

Enzymatic Interaction Studies

Research highlights its interaction with UDP-glucuronosyltransferases (UDP-GTs) , enzymes responsible for glucuronidation in detoxification pathways . While glucuronic acid itself is conjugated via UDP-GT, the methylated derivative’s role as a β-glucuronidase inducer suggests indirect modulation of metabolic pathways .

Scientific Research Applications

Pharmaceutical Development

Role in Drug Formulation:
1-O-Methyl-beta-D-glucuronic acid sodium salt is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its ability to enhance the solubility and bioavailability of drugs is crucial for effective therapeutic outcomes. This property makes it valuable in the formulation of medications that require improved absorption in biological systems.

Case Study:
A study demonstrated that incorporating 1-O-Methyl-beta-D-glucuronic acid sodium salt into drug formulations significantly increased the solubility of poorly soluble compounds, leading to enhanced therapeutic efficacy in preclinical models .

Biotechnology

Bioconjugate Formation:
In biotechnology, this compound is employed in the formulation of bioconjugates. It improves the stability and efficacy of biologically active molecules, which is vital for developing targeted therapies.

Research Insights:
Research indicates that 1-O-Methyl-beta-D-glucuronic acid sodium salt enhances the stability of therapeutic proteins by providing a protective environment against degradation, thereby prolonging their activity in vivo.

Food Industry

Food Additive Properties:
The compound acts as a food additive, contributing to flavor enhancement and preservation. Its use helps ensure product longevity and consumer satisfaction.

Application Example:
In food products, it has been shown to improve taste profiles while maintaining freshness by inhibiting microbial growth, making it a valuable ingredient in processed foods .

Cosmetics

Moisturizing Agent:
1-O-Methyl-beta-D-glucuronic acid sodium salt is incorporated into skincare formulations for its moisturizing properties. It aids in improving skin hydration and overall texture.

Consumer Appeal:
Cosmetic products containing this compound have gained popularity among health-conscious consumers seeking effective moisturizers that enhance skin quality without harsh chemicals .

Biochemical Research

β-Glucuronidase Induction:
One of the primary applications of 1-O-Methyl-beta-D-glucuronic acid sodium salt in biochemical research is its role as a β-glucuronidase inducer. This property is significant for studying enzyme kinetics and metabolic pathways related to glucuronidation—a critical process for drug metabolism and elimination.

Experimental Studies:
In studies involving Escherichia coli, this compound has been shown to induce β-D-glucuronidase production, facilitating investigations into enzyme regulation and function.

Data Table: Comparison of Applications

Field Application Key Benefits
PharmaceuticalDrug formulationEnhanced solubility and bioavailability
BiotechnologyBioconjugate formationImproved stability of therapeutic proteins
Food IndustryFlavor enhancement and preservationLonger shelf life and better taste
CosmeticsMoisturizing agentImproved skin hydration and texture
Biochemical Researchβ-Glucuronidase inductionInsights into enzyme kinetics and drug metabolism

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-O-Methyl-beta-D-glucuronic acid sodium salt with analogous glucuronic acid derivatives and sodium salts of carboxylic acids:

Compound 1-O-Methyl-beta-D-glucuronic acid sodium salt 2,3-di-O-Methyl-beta-D-glucuronic acid Beta-D-glucopyranosiduronic acid Isopropyl-beta-D-thioglucuronic acid sodium salt Sodium gluconate
CAS Number 58189-74-5 N/A 60092-34-4 208589-93-9 527-07-1
Molecular Formula C₇H₁₁NaO₇ C₈H₁₄O₇ C₇H₁₀O₇ (base structure) C₉H₁₅NaO₆S C₆H₁₁NaO₇
Molecular Weight 230.15 g/mol 222.19 g/mol ~236 g/mol (sodium salt) 282.26 g/mol 218.14 g/mol
Key Functional Groups -COO⁻Na⁺, -OCH₃ -COO⁻, -OCH₃ (two methyl groups) -COO⁻, glycosidic linkage -COO⁻Na⁺, -S-C₃H₇ (thioether) -COO⁻Na⁺, polyol chain
Solubility Highly water-soluble Moderate in water Water-soluble (varies by substituent) Water-soluble Highly water-soluble
Applications Drug metabolism studies, enzyme substrates Polysaccharide structural studies Hyaluronic acid synthesis Biochemical assays (thiol-specific reactivity) Food additive, chelator

Key Differences in Functionality and Research Use:

Substitution Patterns :

  • The methyl group at the 1-O position in 1-O-Methyl-beta-D-glucuronic acid sodium salt reduces steric hindrance, enhancing its utility in enzymatic glucuronidation studies compared to multi-methylated analogs like 2,3-di-O-methyl-beta-D-glucuronic acid .
  • Thioglucuronides (e.g., Isopropyl-beta-D-thioglucuronic acid sodium salt) introduce sulfur, enabling distinct reactivity in biochemical assays .

Biological Relevance: Beta-D-glucopyranosiduronic acid derivatives are critical in synthesizing glycosaminoglycans (e.g., hyaluronic acid), whereas 1-O-methyl derivatives are tailored for drug metabolism research . Sodium gluconate, while structurally distinct, shares sodium salt properties but is primarily used in industrial chelation rather than biomedical research .

Enzyme Specificity :

  • 1-O-Methyl-beta-D-glucuronic acid sodium salt is a preferred substrate for UGT1A1 and UGT2B7 enzymes , whereas thioglucuronides may target enzymes with thiol-binding pockets .

Research Findings and Practical Implications

  • Drug Metabolism: Studies using 1-O-Methyl-beta-D-glucuronic acid sodium salt have elucidated glucuronidation rates of drugs like morphine and acetaminophen, impacting pharmacokinetic models .
  • Structural Modifications : Comparative analyses show that additional methyl groups (e.g., 2,3-di-O-methyl derivatives) reduce water solubility and enzymatic recognition, limiting their utility in dynamic assays .
  • Industrial vs. Biomedical Use: Sodium salts like sodium gluconate are prioritized for non-biological applications (e.g., concrete plasticizers), highlighting the niche role of methyl-glucuronate salts in research .

Biological Activity

1-O-Methyl-beta-D-glucuronic acid sodium salt (CAS number 134253-42-2) is a derivative of glucuronic acid, characterized by its white to light yellow crystalline powder form. With a molecular formula of C₇H₁₁O₇Na and a molecular weight of 230.0 g/mol, this compound plays a significant role in biochemical research due to its function as a β-glucuronidase inducer, which is crucial for studying metabolic pathways and enzyme kinetics related to drug metabolism and elimination in organisms .

The primary biological activity of 1-O-Methyl-beta-D-glucuronic acid sodium salt is its ability to induce β-glucuronidase, an enzyme that facilitates the process of glucuronidation. This enzymatic process is vital for the detoxification and excretion of various drugs and metabolites in the body. By enhancing the activity of β-glucuronidase, this compound can modulate metabolic pathways that are essential for drug metabolism .

Applications in Research

1-O-Methyl-beta-D-glucuronic acid sodium salt has been utilized extensively in various research studies, particularly involving Escherichia coli. Its role as an inducer allows researchers to investigate enzyme regulation and function, providing insights into metabolic processes that are critical for pharmacokinetics .

Table 1: Comparison of Structural Similarities and Unique Features

Compound NameStructure SimilarityUnique Features
Methyl beta-D-glucuronideHighPrimarily used as a substrate for enzyme assays
Beta-D-glucuronic acidModerateNaturally occurring; not methylated
4-Methyl-beta-D-glucuronic acid sodium saltModerateDifferent methylation position; varied biological activity

This table highlights the uniqueness of 1-O-Methyl-beta-D-glucuronic acid sodium salt in its specific role as an inducer of β-glucuronidase, distinguishing it from other similar compounds.

Case Studies

Several studies have demonstrated the efficacy of 1-O-Methyl-beta-D-glucuronic acid sodium salt in various experimental setups:

  • Enzyme Activity Modulation : In a study involving E. coli, the compound was shown to significantly enhance β-glucuronidase production, allowing for more detailed studies on enzyme kinetics and regulatory mechanisms .
  • Drug Metabolism Studies : Researchers have employed this compound to explore its impact on drug metabolism, particularly focusing on how it influences glucuronidation pathways essential for the detoxification processes in mammals .

Safety and Handling

While 1-O-Methyl-beta-D-glucuronic acid sodium salt is not classified as hazardous under standard conditions, proper laboratory safety protocols should be followed. It should be stored at temperatures between 2-8°C and protected from light to maintain stability .

Q & A

Q. How does 1-<i>O</i>-methyl-β-D-glucuronic acid sodium salt compare to its non-methylated analog in enzymatic assays?

  • Methodological Answer : The methyl group blocks glycosidase activity at the 1-position, making it a non-hydrolyzable substrate control. Compare kinetic parameters (<i>e.g.</i>, Km, Vmax) with β-D-glucuronic acid in β-glucuronidase assays. Use isothermal titration calorimetry (ITC) to assess binding affinity differences .

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